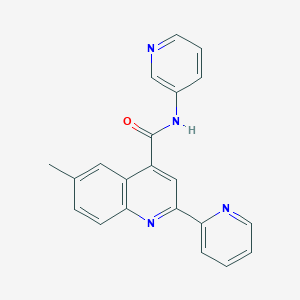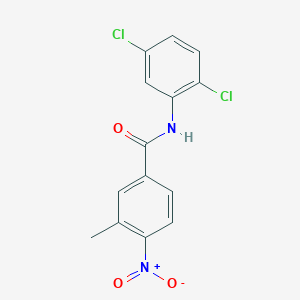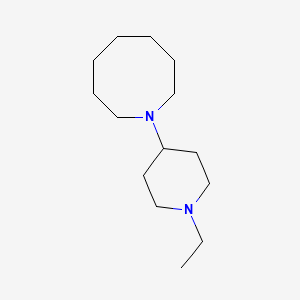![molecular formula C14H12Cl2N2OS B5730733 N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea, commonly known as Diuron, is a widely used herbicide that belongs to the urea class of chemicals. It was first developed in the 1950s and has been extensively used in agriculture, forestry, and aquatic weed control. Diuron is known for its broad-spectrum activity against a wide range of weeds and its ability to persist in the soil for a long time.
作用机制
Diuron works by inhibiting photosynthesis in plants. It blocks the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants. It reduces the chlorophyll content and inhibits the synthesis of proteins and nucleic acids. It also affects the activity of various enzymes involved in plant metabolism.
实验室实验的优点和局限性
Diuron has several advantages for lab experiments, including its broad-spectrum activity against weeds, its ability to persist in the soil for a long time, and its ease of use. However, it also has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
未来方向
There are several future directions for research on Diuron, including:
1. Development of New Herbicides: Researchers are exploring the development of new herbicides that are more effective and less toxic than Diuron.
2. Environmental Monitoring: Researchers are studying the impact of Diuron on the environment and developing new methods for monitoring its contamination in soil and water.
3. Toxicity Studies: Researchers are conducting further toxicity studies to determine the impact of Diuron on non-target organisms and the environment.
4. Bioremediation: Researchers are exploring the use of bioremediation techniques to remove Diuron from contaminated soil and water.
Conclusion:
In conclusion, Diuron is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It works by inhibiting photosynthesis in plants and has several advantages and limitations for lab experiments. There are several future directions for research on Diuron, including the development of new herbicides, environmental monitoring, toxicity studies, and bioremediation.
合成方法
Diuron can be synthesized by the reaction of 2,3-dichloroaniline with 2-(methylthio)aniline in the presence of urea and a catalyst. The resulting product is then purified by recrystallization to obtain pure Diuron.
科学研究应用
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It is used in various scientific research applications, including:
1. Weed Control: Diuron is widely used as a herbicide to control weeds in various crops, including cotton, sugarcane, citrus, and soybeans.
2. Environmental Monitoring: Diuron is used as a marker to monitor the contamination of soil and water by herbicides.
3. Toxicity Studies: Diuron is used in various toxicity studies to determine its impact on the environment and living organisms.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-20-12-8-3-2-6-10(12)17-14(19)18-11-7-4-5-9(15)13(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBTWTPJRRXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)

![methyl [7-(acetyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730708.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)